

Morpholin-3-one Fused Quinazolines as EGFR Inhibitors: A Comparative Analysis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Morpholin-3-one*

Cat. No.: *B089469*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

The following guide provides a comparative analysis of a series of novel **morpholin-3-one** fused quinazoline derivatives as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR). This document summarizes their structure-activity relationship (SAR), presenting key experimental data in a comparative format. Detailed experimental protocols for the cited assays are also provided to facilitate reproducibility and further investigation.

Structure-Activity Relationship Data

The inhibitory activities of the synthesized **morpholin-3-one** fused quinazoline derivatives were evaluated against wild-type EGFR (EGFRwt) and the clinically relevant T790M/L858R double mutant (EGFRmut). Additionally, their anti-proliferative effects were assessed against H358 and A549 non-small cell lung cancer (NSCLC) cell lines. The results, presented as IC50 values (the concentration required for 50% inhibition), are summarized in the table below.^[1]

Compound	R Group	EGFRwt IC50 (nM)	EGFRmut IC50 (nM)	H358 IC50 (μM)	A549 IC50 (μM)
a1	H	125.3	>1000	>50	>50
a2	4-OCH3	98.7	>1000	45.3	>50
a3	4-CH3	85.4	875.6	32.1	48.7
a4	4-F	78.2	765.4	28.9	41.2
a5	4-Cl	65.8	654.3	21.5	35.6
a6	4-Br	61.2	543.2	18.7	31.4
a7	3-Cl	58.4	432.1	15.4	28.9
a8	3-Br	53.1	321.5	12.8	25.1

Data extracted from "Novel **morpholin-3-one** fused quinazoline derivatives as EGFR tyrosine kinase inhibitors".^[1]

Experimental Protocols

EGFR Tyrosine Kinase Inhibition Assay (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)

This protocol is a representative method for determining the in vitro inhibitory activity of compounds against EGFRwt and EGFRmut.

Materials:

- Recombinant human EGFR (wild-type and T790M/L858R mutant)
- LanthaScreen™ Eu-PY20 antibody and GFP-substrate
- ATP (Adenosine triphosphate)
- Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- Test compounds dissolved in DMSO

- 384-well assay plates
- Plate reader capable of TR-FRET measurements

Procedure:

- A solution of the test compound is prepared in DMSO and serially diluted.
- In a 384-well plate, the kinase, GFP-substrate, and test compound are combined.
- The enzymatic reaction is initiated by the addition of ATP.
- The reaction is allowed to proceed for a set time (e.g., 60 minutes) at room temperature.
- The reaction is stopped by the addition of a development solution containing the Eu-PY20 antibody.
- The plate is incubated for a further period (e.g., 30-60 minutes) to allow for antibody binding to the phosphorylated substrate.
- The TR-FRET signal is measured on a plate reader. The ratio of the emission at 520 nm (GFP) to 615 nm (Europium) is calculated.
- IC₅₀ values are determined by plotting the percent inhibition against the log concentration of the inhibitor and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

This protocol outlines a common method for assessing the anti-proliferative activity of the compounds on cancer cell lines.

Materials:

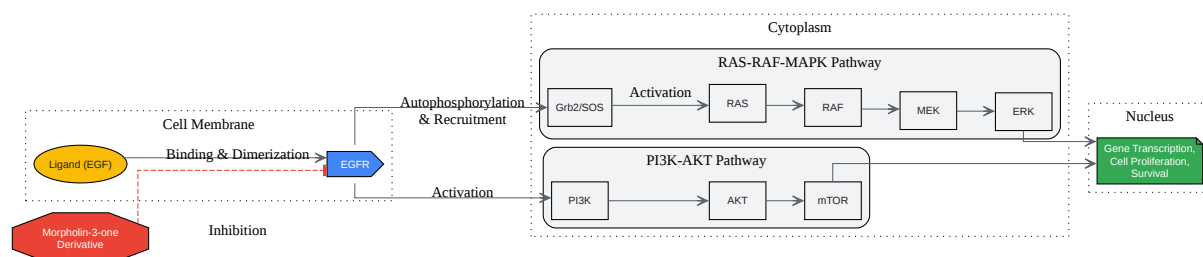
- H358 and A549 human non-small cell lung cancer cell lines
- Cell culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO (Dimethyl sulfoxide)
- 96-well cell culture plates
- Microplate reader

Procedure:

- Cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
- The following day, the medium is replaced with fresh medium containing various concentrations of the test compounds. A vehicle control (DMSO) is also included.
- The plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.
- After the incubation period, the medium is removed, and MTT solution is added to each well. The plates are then incubated for an additional 4 hours.
- The MTT solution is removed, and DMSO is added to each well to dissolve the formazan crystals.
- The absorbance is measured at a wavelength of 570 nm using a microplate reader.
- The percentage of cell viability is calculated relative to the vehicle control, and IC₅₀ values are determined by plotting the percentage of viability against the log concentration of the compound.^{[2][3][4][5]}

Visualizations





Email: info@benchchem.com or [Request Quote Online](#).

Tech Support

- 1. Novel morpholin-3-one fused quinazoline derivatives as EGFR tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchhub.com [researchhub.com]
- 3. texaschildrens.org [texaschildrens.org]
- 4. benchchem.com [benchchem.com]
- 5. MTT assay protocol | Abcam [abcam.com]
- To cite this document: BenchChem. [Morpholin-3-one Fused Quinazolines as EGFR Inhibitors: A Comparative Analysis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b089469#structure-activity-relationship-sar-studies-of-morpholin-3-one-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com